![molecular formula C17H23NO2 B2820019 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2411292-58-3](/img/structure/B2820019.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide, also known as CPP-ACP, is a synthetic peptide that has been widely researched for its potential applications in dental health. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have significant benefits in preventing dental caries and promoting remineralization of tooth enamel.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has been extensively researched for its potential applications in dental health. Studies have shown that N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can effectively prevent the formation of dental caries by inhibiting the growth of bacteria that cause tooth decay. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has been shown to promote remineralization of tooth enamel, which can help to reverse early stages of tooth decay.
Wirkmechanismus
The mechanism of action of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide is based on its ability to interact with tooth enamel and dentin. N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can bind to the surface of tooth enamel and dentin, forming a protective layer that can prevent the formation of dental caries. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can release calcium and phosphate ions, which can promote remineralization of tooth enamel.
Biochemical and Physiological Effects
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has been shown to have significant biochemical and physiological effects in dental health. Studies have shown that N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can inhibit the growth of bacteria that cause tooth decay, such as Streptococcus mutans. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can promote the remineralization of tooth enamel, which can help to reverse early stages of tooth decay.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide has several advantages for lab experiments. It is stable, water-soluble, and easy to prepare. Additionally, N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide can be easily incorporated into dental products, such as toothpaste and mouthwash. However, there are some limitations to N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide research. The complex nature of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide makes it difficult to study its mechanism of action in detail. Additionally, the effects of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide on dental health may vary depending on the individual, making it difficult to generalize the results of studies.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide. One area of research is the development of new dental products that incorporate N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide. Additionally, further studies are needed to determine the optimal ratio of CPP to ACP in dental products. Another area of research is the development of new methods for delivering N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide to the tooth surface, such as through the use of nanoparticles. Finally, more research is needed to determine the long-term effects of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide on dental health.
Synthesemethoden
The synthesis of N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide involves the combination of CPP and ACP in a specific ratio. CPP is derived from casein, a protein found in milk, and is composed of a sequence of amino acids that contain phosphoserine residues. ACP is a non-stoichiometric calcium phosphate that is amorphous in nature. The combination of CPP and ACP results in the formation of a stable complex that has been shown to have significant benefits in dental health.
Eigenschaften
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-17(19)18-13(2)11-14-7-6-10-16(12-14)20-15-8-4-5-9-15/h3,6-7,10,12-13,15H,1,4-5,8-9,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNWQATLQMXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)
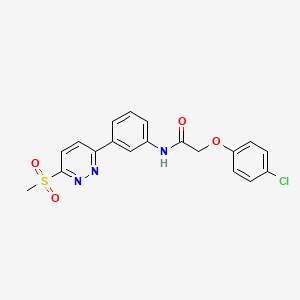
![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)
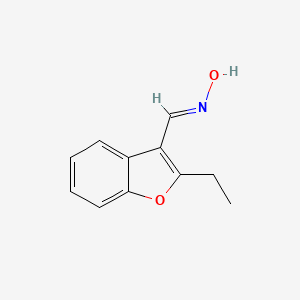
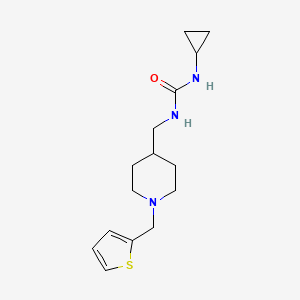
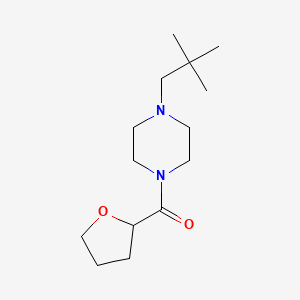
![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)

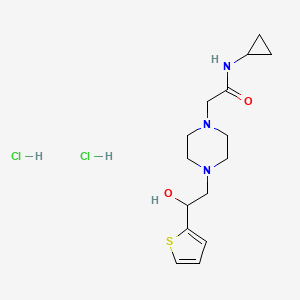
![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)
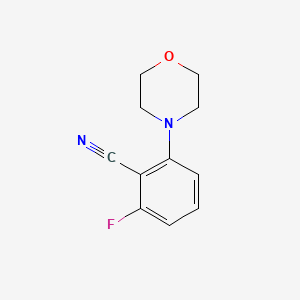
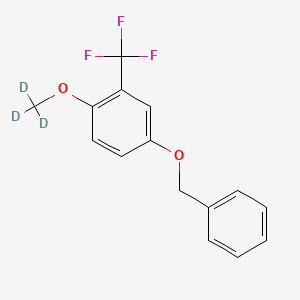
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)
